Dodecanoic acid, diester with 1,2,3-propanetriol

Description

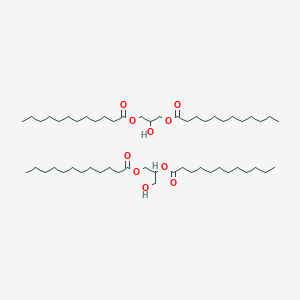

Dodecanoic acid, diester with 1,2,3-propanetriol (CAS RN: 27638-00-2), also known as glyceryl dilaurate, is a nonionic surfactant classified under glycerol esters. It is formed by esterification of glycerol with two lauric acid (dodecanoic acid) molecules, leaving one hydroxyl group unesterified . Its molecular formula is C27H52O5 (molecular weight: 456.70 g/mol) .

Properties

IUPAC Name |

(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate;(3-dodecanoyloxy-2-hydroxypropyl) dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h2*25,28H,3-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURSPNRVQHSFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC.CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H104O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27638-00-2 | |

| Record name | Dodecanoic acid, diester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanoic acid, diester with 1,2,3-propanetriol, can be synthesized through esterification reactions. The process typically involves reacting dodecanoic acid with glycerol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, driving the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound, involves similar esterification processes but on a larger scale. The reaction is often conducted in large reactors with continuous removal of water to ensure high yields. The final product is purified through distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, diester with 1,2,3-propanetriol, undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dodecanoic acid and glycerol.

Transesterification: This reaction involves exchanging the ester groups with another alcohol, often used in biodiesel production.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Hydrolysis: Dodecanoic acid and glycerol.

Transesterification: New esters and glycerol.

Oxidation: Carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Applications Overview

-

Food Industry

- Emulsifier : Dodecanoic acid diester is utilized as an emulsifying agent in food products. It helps stabilize mixtures of oil and water, enhancing texture and shelf life.

- Flavoring Agent : It can also serve as a flavoring agent due to its fatty acid profile.

-

Cosmetics and Personal Care

- Skin Conditioning Agent : In cosmetic formulations, this compound acts as a skin conditioning agent, providing moisturizing properties and enhancing product spreadability.

- Surfactant : It is used in surfactant formulations for its ability to reduce surface tension, aiding in the cleansing action of products.

-

Pharmaceuticals

- Drug Delivery Systems : Dodecanoic acid diester can be incorporated into drug delivery systems, particularly in lipid-based formulations that enhance bioavailability.

- Stabilizer for Active Ingredients : It stabilizes sensitive active pharmaceutical ingredients (APIs), protecting them from degradation.

Toxicological Profile

The safety assessments of dodecanoic acid diester have shown favorable results. Studies indicate that it has a high No Observed Adverse Effect Level (NOAEL) in various animal studies:

| Endpoint | Result | Reference |

|---|---|---|

| Acute Oral Toxicity | NOAEL > 6000 mg/kg bw/day | Burdock and Carabin (2007) |

| Reproductive Toxicity | NOAEL = 4630 mg/kg/d for two generations | Morita et al. (2008) |

| Developmental Effects | NOAEL = 1.5% concentration in feed | JEFCA (1974) |

Case Study 1: Food Emulsification

A study evaluated the effectiveness of dodecanoic acid diester in emulsifying salad dressings. The results showed that the inclusion of this compound significantly improved the stability of the emulsions over time compared to control samples without it.

Case Study 2: Cosmetic Formulation

In a formulation study for a moisturizing cream, dodecanoic acid diester was tested alongside other emollients. The cream containing this compound exhibited superior skin feel and hydration effects compared to those without it.

Case Study 3: Drug Delivery

Research on lipid-based drug delivery systems demonstrated that formulations including dodecanoic acid diester improved the solubility and absorption of poorly soluble drugs in vivo. This led to enhanced therapeutic effects in animal models.

Regulatory Status

Dodecanoic acid diester is generally recognized as safe (GRAS) for use in food and cosmetic products by various regulatory bodies. Its application is supported by extensive toxicological data confirming its safety profile.

Mechanism of Action

The mechanism of action of dodecanoic acid, diester with 1,2,3-propanetriol, involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, its ester bonds can be hydrolyzed by enzymes, releasing dodecanoic acid and glycerol, which can further exert biological effects .

Comparison with Similar Compounds

Research Findings and Data

Industrial Relevance

- Nanoparticle Synthesis: Lauric acid esters (C12) stabilize CeO2 nanoparticles more effectively than shorter-chain analogs (e.g., hexanoic acid), ensuring uniform particle size .

- Environmental Impact: Dodecanoic acid diesters are less persistent than stearic acid triesters, which constitute 36.78% of river pollutants .

Biological Activity

Dodecanoic acid, diester with 1,2,3-propanetriol (commonly referred to as glyceryl dodecanoate or dodecanoyl glycerol), is a compound formed from the esterification of dodecanoic acid (lauric acid) and glycerol. This compound is of interest due to its potential applications in food, cosmetics, and pharmaceuticals. The biological activity of this compound is primarily evaluated through its toxicity profiles, metabolic pathways, and potential health effects.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₂₄O₄

- Molecular Weight : 244.32 g/mol

- CAS Number : 27215-38-9

Metabolism and Toxicokinetics

The metabolism of dodecanoic acid diester is crucial for understanding its biological activity. Studies indicate that the ester bonds are hydrolyzed prior to absorption, leading to the release of free fatty acids and glycerol. The free fatty acids are absorbed via the thoracic duct pathway, while polyglycerols are less readily absorbed .

Metabolic Breakdown :

- Dodecanoic acid is expected to be metabolized similarly to other polyglycerol esters.

- Major products of catabolism include carbon dioxide and unaltered polyglycerols excreted in urine .

Acute Toxicity

Acute toxicity studies on analogues of dodecanoic acid diester have shown no significant toxic effects at high doses. For instance:

- In an acute oral toxicity study, no adverse effects were observed at doses up to 29,000 mg/kg body weight in rats .

- Human studies indicated that doses up to 20 g/day over three weeks did not produce any abnormal biochemical parameters .

Subchronic Toxicity

Subchronic studies have provided insights into the long-term effects of this compound:

- A 90-day dietary study in rats revealed a NOAEL (No Observed Adverse Effect Level) of 10% concentration in the diet .

- Developmental studies indicated a NOAEL of 1.5% concentration in feed across three generations of rats .

Case Study: Human Safety Assessments

In a study involving 37 young adult volunteers, the administration of glyceryl dodecanoate at varying doses (2-20 g/day) showed no significant changes in plasma proteins or other biochemical markers over three weeks . This suggests a favorable safety profile for human consumption.

Animal Studies

In various animal models:

- The compound exhibited low toxicity levels with NOAELs ranging from 6000 mg/kg bw/day in chronic studies to lower concentrations in developmental studies .

- No carcinogenic effects were noted in long-term studies conducted over two years .

Summary of Biological Activity

The biological activity of dodecanoic acid diester is characterized by:

- Low Acute Toxicity : High tolerance levels observed in both animal and human studies.

- Metabolic Pathways : Efficient metabolism leading to safe elimination from the body.

- Safety Profile : Favorable outcomes from both subchronic and chronic exposure studies.

Table: Summary of Toxicological Data

| Endpoint | Result | Reference |

|---|---|---|

| Acute Oral Toxicity | NOAEL > 29,000 mg/kg | JEFCA (1974) |

| Subchronic Oral Toxicity | NOAEL = 10% concentration in diet | CIR (2004) |

| Developmental Effects | NOAEL = 1.5% concentration in feed | JEFCA (1974) |

| Human Safety (3-week study) | No adverse effects at 20 g/day | JEFCA (1974) |

Q & A

Q. What are the established methods for synthesizing dodecanoic acid, diester with 1,2,3-propanetriol, and how can reaction efficiency be optimized?

The compound is synthesized via esterification of glycerol with lauric acid. Common methods include:

- Catalyzed esterification : Using acid catalysts (e.g., sulfuric acid) or lipases under controlled temperatures (60–90°C) to drive the reaction to completion .

- Purification : Post-synthesis, fractional crystallization or column chromatography is employed to isolate the diester from monoester or triester byproducts. Solvent selection (e.g., ethanol/water mixtures) impacts yield .

- Optimization : Kinetic studies (monitoring via TLC or HPLC) and stoichiometric ratios (2:1 lauric acid to glycerol) improve efficiency.

Q. How can the structural integrity and purity of this compound be validated in laboratory settings?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm ester bond formation (e.g., carbonyl peaks at ~170 ppm) and absence of free hydroxyl groups from glycerol .

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks at m/z 456.70 (CHO) .

- FTIR : Absorption bands at ~1740 cm (ester C=O stretch) and 1100–1250 cm (C-O ester linkage) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Insoluble in water; soluble in organic solvents (e.g., ethanol, chloroform, DMSO). Solubility varies with temperature and solvent polarity .

- Stability : Stable at room temperature but degrades under prolonged heat (>100°C) or strong acids/bases. Store in airtight containers at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when identifying this compound in complex biological matrices (e.g., plant extracts)?

- Multi-method validation : Combine GC-MS (for volatility) with LC-MS/MS (for non-volatile derivatives). For example, GC-MS identified dodecanoic acid-1,2,3-propanetriyl ester in Stelechocarpus burahol fruit extracts, but LC-MS/MS confirmed its stability in polar solvents .

- Isotopic labeling : Use C-labeled glycerol in synthesis to track esterification efficiency and reduce false positives in natural product studies .

Q. What experimental designs are recommended for evaluating the compound’s antimicrobial activity while minimizing confounding variables?

- Dose-response assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC/MBC determination). Include controls for solvent effects (e.g., DMSO) .

- Biofilm disruption : Use crystal violet assays to assess inhibition of biofilm formation. Correlate with SEM imaging to visualize structural changes .

- Synergy studies : Combine with commercial antibiotics (e.g., ampicillin) to evaluate potentiating effects via checkerboard assays .

Q. How can researchers address challenges in formulating this compound into stable emulsion systems for pharmaceutical applications?

- Emulsion stability : Use dynamic light scattering (DLS) to monitor droplet size and zeta potential. Optimize surfactant ratios (e.g., with PEG 400 monooleate) to prevent coalescence .

- Accelerated stability testing : Subject emulsions to thermal cycling (4–40°C) and measure phase separation over 30 days. Rheological profiling (viscometry) assesses texture changes .

Q. What advanced characterization techniques are critical for studying its interactions with biomembranes or enzymes?

- Surface plasmon resonance (SPR) : Quantify binding affinity to lipid bilayers or receptors (e.g., 5-α reductase, implicated in bioactivity studies) .

- Molecular dynamics (MD) simulations : Model interactions with phospholipid membranes to predict permeability and cellular uptake .

- Enzymatic assays : Use fluorogenic substrates to measure inhibition kinetics (e.g., values for lipases or esterases) .

Methodological Notes

- Contradiction management : Discrepancies in bioactivity data (e.g., varying MIC values across studies) may arise from differences in bacterial strains or solvent systems. Standardize protocols using CLSI guidelines .

- Data reproducibility : Share raw spectral datasets (e.g., via repositories like MetaboLights) to enable cross-validation of GC-MS/NMR findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.